4-Ethoxy-2,3-dinitroaniline
Description
4-Ethoxy-2,3-dinitroaniline (C₈H₉N₃O₅) is a nitro-substituted aniline derivative featuring an ethoxy group (-OCH₂CH₃) at the para position and nitro (-NO₂) groups at the ortho (C2) and meta (C3) positions on the aromatic ring. This compound belongs to a class of aromatic amines with applications in synthetic chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H9N3O5 |
|---|---|
Molecular Weight |
227.176 |
IUPAC Name |
4-ethoxy-2,3-dinitroaniline |
InChI |
InChI=1S/C8H9N3O5/c1-2-16-6-4-3-5(9)7(10(12)13)8(6)11(14)15/h3-4H,2,9H2,1H3 |
InChI Key |
GFTUVGJUSLOULH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
4-Nitroaniline (C₆H₆N₂O₂)
- Structure : Single nitro group at the para position.
- Molecular Weight : 138.12 g/mol .
- Applications : Widely used as a standard in environmental analysis due to its stability and well-characterized UV-Vis absorption .
- Key Differences : Lacking the ethoxy and second nitro group, 4-nitroaniline exhibits lower molecular complexity and reactivity compared to 4-Ethoxy-2,3-dinitroaniline.
3,4-Dinitrodimethylaniline (C₈H₇N₃O₄)
- Structure : Nitro groups at C3 and C4, with a methyl group on the amine.
- Synthesis: Prepared via nitration of dimethylaniline derivatives using HNO₃, with regioselectivity influenced by reaction temperature .
- Reactivity : The presence of electron-withdrawing nitro groups reduces basicity, similar to 4-Ethoxy-2,3-dinitroaniline. However, the methyl group on the amine may sterically hinder nucleophilic reactions .
4-Ethoxy-2,6-difluoroaniline (C₈H₉F₂NO)
- Structure : Ethoxy group at C4 and fluorine atoms at C2 and C4.
- Molecular Weight : 173.16 g/mol .
- Properties : Fluorine atoms enhance lipophilicity and thermal stability compared to nitro-substituted analogs. The ethoxy group contributes to solubility in polar organic solvents .
Physicochemical Properties
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